molecular formula C7H9N3O2 B2648464 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole CAS No. 1006683-76-6

4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole

Cat. No. B2648464
CAS RN: 1006683-76-6
M. Wt: 167.168
InChI Key: ZLPQECQXOSYESI-ONEGZZNKSA-N
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Description

4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole, also known as NVP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity and DNA Photocleavage

One study focused on the synthesis, characterization, and antibacterial potential of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles. These compounds, including derivatives bearing methoxy and nitro groups, exhibited significant antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, compounds with halogen groups showed notable DNA photocleavage activity, suggesting their utility in developing antibacterial agents and researching DNA interactions (Sharma et al., 2020).

Organic Magnetic Materials

Research into benzimidazole-based organic magnetic materials has revealed the synthesis and characterization of highly stable nitroxide radicals. These compounds demonstrate antiferromagnetic exchange coupling and offer insights into the role of hydrogen bonds in magnetic properties. Such studies contribute to the development of organic materials with magnetic functionalities (Ferrer et al., 2001).

Enantioselective Catalysis

Studies on the enantioselective Michael additions of nitromethane to alkene derivatives, including 1-(2-alkenoyl)-3,5-dimethylpyrazoles, have been conducted. These reactions, catalyzed by chiral Lewis acids and achiral amine bases, yield high chemical yields and enantioselectivities. Such catalytic methods are valuable for synthesizing enantiomerically enriched compounds, demonstrating the application of pyrazole derivatives in asymmetric synthesis (Itoh & Kanemasa, 2002).

Nitrification Inhibition in Agriculture

The compound 3,4-Dimethylpyrazole phosphate (DMPP) has been identified as a new nitrification inhibitor for agricultural and horticultural use. DMPP can significantly reduce NO3– leaching and N2O emission without negatively affecting CH4 oxidation in soil, thus improving yield and potentially allowing for reduced fertilizer application (Zerulla et al., 2001).

Molecular Structure and Reactivity

Research into the structural aspects of pyrazole derivatives has led to the synthesis and characterization of compounds like 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole. These studies, including X-ray crystallography and NMR spectroscopy, provide insights into the molecular structure, reactivity, and potential applications of these compounds in developing novel materials and catalysts (Drew et al., 2007).

properties

IUPAC Name

1,3-dimethyl-4-[(E)-2-nitroethenyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPQECQXOSYESI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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